molecular formula C6H3F2NO4S B6296804 2-Fluoro-5-nitrobenzenesulfonyl fluoride CAS No. 115561-03-0

2-Fluoro-5-nitrobenzenesulfonyl fluoride

Cat. No.: B6296804
CAS No.: 115561-03-0
M. Wt: 223.16 g/mol
InChI Key: GOJZFEILALSXEO-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3F2NO4S and a molecular weight of 223.16 g/mol. This compound is widely used in various scientific experiments and has significant applications in organic synthesis, chemical biology, drug discovery, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfonyl fluorides, including 2-Fluoro-5-nitrobenzenesulfonyl fluoride, often involves the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Direct fluorosulfonylation using FSO2-containing reagents represents a concise and effective approach for C–SO2F bond formation .

Industrial Production Methods

Industrial production methods for sulfonyl fluorides typically involve the use of sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF . These reagents are widely utilized as synthetic equivalents of electrophilic “FSO2+” synthons to access sulfonyl fluorides .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitrobenzenesulfonyl fluoride undergoes various types of reactions, including oxidation, reduction, and substitution . The compound is known to participate in reactions involving fluorosulfonyl radicals, which are highly active and challenging to generate .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfuryl fluoride gas (SO2F2), FDIT, and AISF . The reaction conditions often involve the use of electrophilic fluorination agents and anodic oxidative fluorination .

Major Products Formed

The major products formed from the reactions of this compound include various functionalized sulfonyl fluorides, which are prevalent structural units found in biologically active molecules and versatile synthetic intermediates .

Scientific Research Applications

2-Fluoro-5-nitrobenzenesulfonyl fluoride has widespread applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of functionalized sulfonyl fluorides.

    Biology: Employed in chemical biology for the study of biological processes involving sulfonyl fluorides.

    Medicine: Utilized in drug discovery for the development of biologically active molecules.

    Industry: Applied in materials science for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitrobenzenesulfonyl fluoride involves the generation of fluorosulfonyl radicals, which participate in various chemical reactions . The compound exerts its effects through the formation of C–SO2F bonds, which are crucial for its reactivity and stability . The molecular targets and pathways involved include the activation of sulfonamides and the deoxygenation of sulfonic acids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Fluoro-5-nitrobenzenesulfonyl fluoride include other sulfonyl fluorides such as:

  • Sulfuryl fluoride (SO2F2)
  • N-Fluorobenzenesulfonimide
  • Fluorosulfonyl radicals

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and stability compared to other sulfonyl fluorides . Its ability to participate in direct fluorosulfonylation reactions makes it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

2-fluoro-5-nitrobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJZFEILALSXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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